[4-Chloro-3-(pyrrolidin-1-yl)phenyl]boronic acid
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Overview
Description
[4-Chloro-3-(pyrrolidin-1-yl)phenyl]boronic acid: is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with a chlorine atom and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-Chloro-3-(pyrrolidin-1-yl)phenyl]boronic acid typically involves the following steps:
Formation of the Pyrrolidine Substituted Phenyl Ring: This can be achieved by reacting 4-chloro-3-nitrobenzene with pyrrolidine under suitable conditions to form 4-chloro-3-(pyrrolidin-1-yl)nitrobenzene.
Reduction of the Nitro Group: The nitro group is then reduced to an amine, forming 4-chloro-3-(pyrrolidin-1-yl)aniline.
Industrial Production Methods: Industrial production methods for this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions:
Suzuki-Miyaura Coupling: This compound is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds. The reaction typically involves a palladium catalyst and a base in an aqueous or organic solvent.
Oxidation and Reduction: The boronic acid group can undergo oxidation to form boronic esters or reduction to form boranes.
Substitution Reactions: The chlorine atom on the phenyl ring can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Aqueous or organic solvents like ethanol or toluene.
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Boronic Esters and Boranes: Formed through oxidation and reduction reactions.
Scientific Research Applications
Chemistry:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Catalysis: Employed in catalytic processes to form carbon-carbon bonds.
Biology and Medicine:
Drug Development:
Bioconjugation: Used in the modification of biomolecules for research purposes.
Industry:
Material Science: Utilized in the development of new materials with specific properties.
Agriculture: Potential use in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of [4-Chloro-3-(pyrrolidin-1-yl)phenyl]boronic acid in Suzuki-Miyaura coupling involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the halide (chlorine) on the phenyl ring.
Transmetalation: The boronic acid group transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination to form the final biaryl product.
Comparison with Similar Compounds
Phenylboronic Acid: Lacks the chlorine and pyrrolidine substituents.
4-Chlorophenylboronic Acid: Similar structure but without the pyrrolidine ring.
3-(Pyrrolidin-1-yl)phenylboronic Acid: Similar structure but without the chlorine atom.
Uniqueness:
Functional Groups:
Versatility: The combination of these functional groups allows for diverse chemical transformations and applications in various fields.
Properties
IUPAC Name |
(4-chloro-3-pyrrolidin-1-ylphenyl)boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BClNO2/c12-9-4-3-8(11(14)15)7-10(9)13-5-1-2-6-13/h3-4,7,14-15H,1-2,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEXPBXMZJWYKDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)Cl)N2CCCC2)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.48 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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